molecular formula C11H16F6N2O4 B13269467 1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid)

1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid)

Cat. No.: B13269467
M. Wt: 354.25 g/mol
InChI Key: OOUHQKORZJAHLY-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) is a chemical compound with the molecular formula C11H16F6N2O4 and a molecular weight of 354.25 g/mol . This compound is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro moiety. The presence of bis(trifluoroaceticacid) groups enhances its chemical stability and reactivity, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) typically involves the reaction of 1,7-diazaspiro[3.5]nonane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of 1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to target molecules with high affinity, modulating their activity. The presence of bis(trifluoroaceticacid) groups enhances its reactivity, enabling it to participate in various chemical reactions that influence biological processes .

Comparison with Similar Compounds

1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) can be compared with other similar compounds such as:

    2,7-Diazaspiro[3.5]nonane: Similar spirocyclic structure but different functional groups.

    1,7-Diazaspiro[4.4]nonane: Different ring size and functional groups.

    1,7-Diazaspiro[3.5]nonane, bis(trifluoroacetic acid): Similar structure but different substituents

The uniqueness of 1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid) lies in its specific combination of spirocyclic structure and bis(trifluoroaceticacid) groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16F6N2O4

Molecular Weight

354.25 g/mol

IUPAC Name

1,7-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H14N2.2C2HF3O2/c1-4-8-5-2-7(1)3-6-9-7;2*3-2(4,5)1(6)7/h8-9H,1-6H2;2*(H,6,7)

InChI Key

OOUHQKORZJAHLY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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